(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride is a chemical compound notable for its unique structural features, including a cyclopropane ring and a difluorophenyl substituent. This compound is classified as an amine and is recognized for its potential applications in pharmaceuticals and medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
The compound can be synthesized through several methods involving different reagents and reaction conditions. Its synthesis has been documented in various scientific literature, highlighting its importance in organic chemistry and drug development.
The synthesis of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of substituted phenyl derivatives followed by amination. Common synthetic routes include:
The synthesis often employs chiral catalysts to ensure the desired stereochemistry of the product. Reaction conditions may include:
The molecular structure of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride can be represented as follows:
The compound features a cyclopropane ring bonded to a difluorophenyl group, which significantly influences its reactivity and interaction with biological targets. The stereochemistry is critical for its biological activity.
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The unique structure allows it to bind effectively to these targets:
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride has several significant applications in scientific research:
Diastereomeric salt crystallization remains a cornerstone for obtaining enantiopure cyclopropanamine derivatives. This method leverages the differential solubility of diastereomeric pairs formed by reacting the racemic amine with a chiral resolving agent. For (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, D-(-)-mandelic acid is a highly effective resolving agent, yielding the target (1R,2S)-enantiomer as a crystalline mandelate salt with 76% yield and >99% enantiomeric excess (ee) after HCl conversion [1] [5]. Critical parameters include:
Table 1: Resolving Agents for Diastereomeric Salt Formation
Chiral Acid | Solvent | Yield (%) | ee (%) |
---|---|---|---|
D-Mandelic acid | Methanol/Water | 76 | >99 |
(S)-(−)-α-Methylbenzylamine | Ethyl acetate | 21 | 40 |
L-Tartaric acid | Ethanol | 65 | 98 |
Direct enantioselective cyclopropanation of 3,4-difluorostyrene derivatives offers atom-efficient routes:
Table 2: Stereochemical Outcomes in Asymmetric Cyclopropanation
Substrate | Catalyst | Diastereomeric Ratio (trans:cis) | ee (%) |
---|---|---|---|
3,4-Difluorostyrene | Chiral bisoxazoline/Cu(OTf)₂ | 20:1 | 98 |
1-(3,4-Difluorophenyl)prop-2-en-1-ol | ZnEt₂/CHBr₂CO₂Et | 15:1 | 92 |
The CBS reduction enables precise stereocontrol for synthesizing chiral alcohols as cyclopropanamine precursors:
Multistep telescoping enhances efficiency and reduces intermediate isolation:
Table 3: One-Pot Sequence Performance Comparison
Method | Key Reagents | Overall Yield (%) | ee (%) | Step Economy |
---|---|---|---|---|
Diethylzinc/CBS | ZnEt₂, triethyl phosphonoacetate, CBS catalyst | 70 | 92 | 3 steps → 1 pot |
Borane cascade | Borane-THF, oxazaborolidine | 65 | 90 | 2 steps → 1 pot |
Transitioning lab-scale syntheses to production poses multifaceted hurdles:
Table 4: Scale-Up Considerations and Solutions
Challenge | Lab-Scale Performance | Industrial Risk | Mitigation Strategy |
---|---|---|---|
CBS Reduction Exotherm | 76% yield, 25°C | Hotspots causing racemization | Continuous-flow reactors |
Diastereomeric Salt Crystallization | 80% ee, batch | Inconsistent crystal size | Controlled antisolvent addition (3 mL/min) |
Catalyst Degradation | 5 mol% loading, 1 cycle | Leaching and deactivation | Immobilized CBS catalysts |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: